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Compound of Interest

Compound Name: cGAS-IN-2

Cat. No.: B12363450 Get Quote

This guide provides a detailed overview of the potent and selective human cyclic GMP-AMP

synthase (cGAS) inhibitor, G150. It is intended for researchers, scientists, and drug

development professionals working on the cGAS-STING pathway and related inflammatory and

autoimmune diseases. This document covers the chemical structure, a representative

synthesis, biological activity, and detailed experimental protocols for the characterization of

cGAS inhibitors like G150.

Introduction to cGAS and the Therapeutic Potential
of Its Inhibition
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in

innate immunity. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger

signal associated with pathogens or cellular damage—cGAS catalyzes the synthesis of the

second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1] 2'3'-cGAMP then

binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), which is

located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade

involving TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-

inflammatory cytokines.

While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA

can lead to autoinflammatory and autoimmune diseases. Consequently, the development of

small molecule inhibitors of cGAS is a promising therapeutic strategy for these conditions.
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G150 is a potent and selective inhibitor of human cGAS that has demonstrated efficacy in

cellular models.[2][3][4]

Chemical Structure and Properties of G150
G150 is a small molecule inhibitor characterized by a central pyridinyl ether scaffold. Its

structure is presented below.

Chemical Name: 2-(azetidin-1-yl)-N-(6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-

yl)acetamide

Molecular Formula: C₂₇H₂₃Cl₃N₄O₃

Molecular Weight: 573.86 g/mol

Chemical Structure:

Representative Synthesis of G150
A detailed, step-by-step synthesis protocol for G150 has not been made publicly available.

However, a plausible synthetic route can be devised based on established organic chemistry

principles, such as the Ullmann condensation for the formation of the diaryl ether bond and

standard amidation reactions. The following represents a hypothetical, multi-step synthesis.

Step 1: Synthesis of the Pyridinyl Ether Core via Ullmann Condensation

The key diaryl ether linkage in G150 can be formed through a copper-catalyzed Ullmann

condensation between a dihalogenated pyridine and 3-chlorophenol.

Reactants: 2,6-dichloro-5-(2,4-dichlorobenzyl)pyridine and 3-chlorophenol.
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Catalyst: Copper(I) iodide (CuI) with a ligand such as picolinic acid.

Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

Solvent: A high-boiling polar solvent like DMSO or DMF.

Procedure: The reactants, catalyst, and base are heated in the solvent under an inert

atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the

product, 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine, is isolated and purified

using column chromatography.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Amine

The remaining chlorine atom on the pyridine ring can be displaced by an amino group, which

will later be acylated.

Reactants: 2-chloro-6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridine and a source of

ammonia or a protected amine.

Conditions: This can be achieved under high pressure and temperature, or through a

palladium-catalyzed Buchwald-Hartwig amination. For the latter, a palladium catalyst (e.g.,

Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) would be used with a base like

sodium tert-butoxide.

Procedure: The reactants are combined with the catalyst system in a suitable solvent (e.g.,

toluene) and heated. The resulting 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-

amine is then purified.

Step 3: Acylation of the Amine

The final acetamide side chain is installed by acylating the newly introduced amino group.

Reactants: 6-(3-chlorophenoxy)-5-(2,4-dichlorobenzyl)pyridin-2-amine and 2-(azetidin-1-

yl)acetyl chloride.

Base: A non-nucleophilic base such as triethylamine or pyridine.

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: The acetyl chloride is added to a solution of the amine and base at a low

temperature (e.g., 0 °C) and then allowed to warm to room temperature. The final product,

G150, is isolated and purified by chromatography.

Quantitative Biological Data
G150 has been characterized as a highly potent inhibitor of human cGAS with good cellular

activity. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of G150

Target Assay Type IC₅₀ (nM) Reference

Human cGAS
Biochemical

(unspecified)
10.2 [2][3][4]

Murine cGAS
Biochemical

(unspecified)
Inactive [2][3]

Table 2: Cellular Inhibitory Activity of G150

Cell Type Stimulation Readout IC₅₀ (µM) Reference

Human THP-1

cells
dsDNA IFNB1 mRNA 1.96 [2]

Human THP-1

cells
dsDNA CXCL10 mRNA ~7.5 [2]

Primary Human

Macrophages
dsDNA IFNB1 mRNA ≤ 1 [2]

Primary Human

Macrophages
dsDNA CXCL10 mRNA ≤ 1 [2]

No publicly available data on the binding affinity (Kd) or pharmacokinetic properties of G150

was found.
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Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the cGAS-STING signaling

pathway and a general experimental workflow for the characterization of a cGAS inhibitor like

G150.
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Caption: The cGAS-STING signaling pathway and the inhibitory action of G150.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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